ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate
Description
Ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate is a pyrrole-based compound featuring a phenylpiperazine carboxamide substituent at the 4-position and an ethyl carboxylate group at the 2-position.
Properties
Molecular Formula |
C20H25N3O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H25N3O3/c1-4-26-20(25)18-14(2)17(15(3)21-18)19(24)23-12-10-22(11-13-23)16-8-6-5-7-9-16/h5-9,21H,4,10-13H2,1-3H3 |
InChI Key |
BFYCACDKIKOKNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Biological Activity
Ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 325.46 g/mol
The compound features a pyrrole ring, which is known for its biological activity, particularly in the context of drug design.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of pyrrole and piperazine. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.8 | Inhibition of cell proliferation |
| HCT116 (Colon Cancer) | 10.5 | Cell cycle arrest |
Research indicates that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of key survival signals such as Bcl-2 family proteins .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly due to the presence of the piperazine moiety, which is often associated with modulation of neurotransmitter systems.
Case Study: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration induced by oxidative stress. Results showed a significant reduction in markers of oxidative damage and inflammation in treated mice compared to controls .
Antidepressant Activity
The piperazine component also implies possible antidepressant properties. In vitro assays demonstrated that the compound could enhance serotonin levels by inhibiting reuptake mechanisms, similar to established antidepressants .
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of Pyrrole Ring : The initial step involves cyclization reactions to form the pyrrole structure.
- Piperazine Attachment : Subsequently, piperazine derivatives are introduced via carbonylation reactions.
- Esterification : Finally, ethyl esterification is performed to yield the final product.
Table 2: Synthesis Steps Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrole Formation | Acetic anhydride, heat | 85 |
| Piperazine Coupling | Piperazine, DCC | 75 |
| Esterification | Ethanol, H₂SO₄ | 90 |
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate is characterized by its unique pyrrole structure, which contributes to its biological activity. The compound's molecular formula is , indicating the presence of multiple functional groups that enhance its reactivity and interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of pyrrole compounds exhibit promising anticancer properties. The incorporation of the phenylpiperazine moiety in this compound may enhance its efficacy against various cancer cell lines. Studies suggest that such compounds can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. Its structural components allow it to interact with microbial membranes, leading to cell lysis or inhibition of growth. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi .
Case Study 1: Anticancer Efficacy
A study published in the Egyptian Journal of Chemistry explored the synthesis of pyrrole derivatives and their anticancer activities. The results indicated that compounds similar to this compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, a series of pyrrole derivatives were synthesized and tested for their inhibitory effects on bacterial strains. The results showed that this compound had a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonyl Group
The 4-(4-phenylpiperazine-1-carbonyl) group is susceptible to nucleophilic substitution due to the electrophilic nature of the carbonyl carbon. Reported reactions include:
-
Amine displacement : Reaction with primary or secondary amines replaces the piperazine group, forming new amide derivatives.
-
Alcoholysis : Substitution with alcohols under acidic or basic conditions yields ester analogs.
Table 1 : Representative nucleophilic substitution outcomes
| Nucleophile | Product | Conditions |
|---|---|---|
| NH₂R | 4-(R-amino)carbonyl derivative | DCM, RT, 12h |
| ROH | 4-(alkoxycarbonyl) analog | H₂SO₄, reflux |
Hydrolysis of the Ester Functionality
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions:
-
Basic hydrolysis : Yields the corresponding carboxylic acid (3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylic acid) with NaOH/EtOH at 60°C .
-
Acidic hydrolysis : Forms the acid more slowly, often with concurrent decomposition of sensitive groups .
Reactivity of the Piperazine Substituent
The 4-phenylpiperazine moiety participates in:
-
N-alkylation : Quaternary ammonium salts form via reaction with alkyl halides (e.g., methyl iodide).
-
Protonation : Forms water-soluble salts with HCl or other acids, enhancing bioavailability.
Pyrrole Ring Modifications
While the 3,5-dimethyl groups deactivate the pyrrole ring toward electrophilic substitution, the following reactions are feasible:
-
N-H hydrogen bonding : Stabilizes dimeric structures in solid state via intermolecular N-H···O=C interactions .
-
Radical reactions : Under UV light, methyl groups may undergo halogenation or oxidation.
Multicomponent Reactions
The compound serves as a precursor in microwave-assisted syntheses, analogous to pyrazolo[3,4-b]pyridine formations observed in related systems . Key pathways include:
-
Knoevenagel condensation with aldehydes
-
Michael addition to α,β-unsaturated carbonyls
| Reaction Type | Site | Reagents | Outcome |
|---|---|---|---|
| Nucleophilic substitution | Carbonyl | Amines/Alcohols | Amide/Ester derivatives |
| Hydrolysis | Ester | NaOH/HCl | Carboxylic acid |
| N-alkylation | Piperazine | Alkyl halides | Quaternary salts |
| Dimerization | Pyrrole NH | Solid-state | Hydrogen-bonded dimers |
This compound's reactivity profile highlights its utility as a versatile intermediate in medicinal chemistry and materials science. Further studies should explore catalytic asymmetric modifications and biological target engagement .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrole Core
Thiazole-Substituted Analog
Compound : Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate
- Structural Difference : Replaces the phenylpiperazine group with a 4-phenylthiazole-2-carboxamide moiety.
- Synthesis: Synthesized via amination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with 4-phenylthiazol-2-amine in ethanol .
Hydrazide Derivatives
Compound : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)hydrazides
- Structural Difference : Features a hydrazide linker instead of the carboxamide group.
- Comparison : The absence of a piperazine ring may reduce solubility but enhance specificity for certain enzymatic targets.
Piperazine-Containing Analogs
Ethyl 4-(5-Methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate
- Structural Difference : Replaces the pyrrole core with a pyrazolo-pyridine scaffold.
- Pharmacokinetics : The piperazine carboxylate group likely improves water solubility, similar to the target compound. Molecular weight (409.4 g/mol) and logP values may differ due to the pyridine ring .
Ethyl 4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
- Structural Difference : Incorporates a fluorophenyl-dioxopyrrolidinyl group instead of the pyrrole-carboxamide system.
- Applications : Such derivatives are often explored for CNS activity due to fluorinated aromatic groups enhancing blood-brain barrier penetration .
Anticancer Activity
- Compound B5 : (E)-Ethyl 3,5-dimethyl-4-[(indolin-2-one-3-ylidene)methyl]-1H-pyrrole-2-carboxylate
- Activity : Exhibited potent cyclin-dependent kinase (CDK) inhibition and G2/M phase cell cycle arrest, with IC50 values ~500-fold lower than EGFR inhibitors like PD153035 .
- Comparison : The phenylpiperazine group in the target compound may shift activity toward kinase targets like EGFR or serotonin receptors, depending on substituent electronics.
Antimicrobial and Antioxidant Activity
- Pyrazole-4-carbonitrile Derivatives ():
- Antioxidant IC50 : Ranged from 25–100 μg/mL in DPPH assays.
- Antimicrobial MIC : 50–200 μg/mL against ATCC strains.
- Comparison : The phenylpiperazine group’s electron-rich nature could enhance radical scavenging (antioxidant) activity relative to simpler pyrazole derivatives.
Preparation Methods
Pyrrole Ring Formation and Subsequent Functionalization
The Knorr pyrrole synthesis is a classical method for constructing substituted pyrroles. In this route, a β-keto ester (e.g., ethyl acetoacetate) reacts with a primary amine under acidic conditions to form the pyrrole core. For the target compound, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate serves as the foundational intermediate. Subsequent acylation at the 4-position with 4-phenylpiperazine-1-carbonyl chloride introduces the critical pharmacophore.
Key Reaction Steps:
-
Pyrrole Synthesis :
Ethyl acetoacetate reacts with ammonium acetate in acetic acid at 80°C to yield ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. -
Acylation :
The pyrrole intermediate undergoes Friedel-Crafts acylation with 4-phenylpiperazine-1-carbonyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a Lewis catalyst.
Stepwise Preparation Protocols
Synthesis of Ethyl 3,5-Dimethyl-1H-Pyrrole-2-Carboxylate
Reagents :
-
Ethyl acetoacetate (1.0 equiv)
-
Ammonium acetate (2.5 equiv)
-
Glacial acetic acid (solvent)
Procedure :
-
Ethyl acetoacetate and ammonium acetate are refluxed in acetic acid at 80°C for 6 hours.
-
The mixture is cooled, poured into ice-water, and neutralized with sodium bicarbonate.
-
The precipitate is filtered and recrystallized from ethanol to yield white crystals (Yield: 68–72%).
Characterization Data :
Preparation of 4-Phenylpiperazine-1-Carbonyl Chloride
Reagents :
-
4-Phenylpiperazine (1.0 equiv)
-
Phosgene (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure :
Final Coupling Reaction
Reagents :
-
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 equiv)
-
4-Phenylpiperazine-1-carbonyl chloride (1.1 equiv)
-
Anhydrous DCM
-
Aluminum chloride (0.1 equiv)
Procedure :
-
The pyrrole intermediate is dissolved in DCM, and AlCl₃ is added at 0°C.
-
Acyl chloride is added dropwise, and the mixture is stirred at 25°C for 12 hours.
-
The reaction is quenched with ice-water, extracted with DCM, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to afford the product as a white solid (Yield: 60–65%).
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 1.38 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.28 (s, 6H, 2×CH₃), 3.15–3.45 (m, 8H, piperazine-H), 4.32 (q, 2H, OCH₂), 6.80–7.30 (m, 5H, aryl-H).
Alternative Routes and Optimization
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A modified protocol involves:
Solvent and Catalyst Screening
| Condition | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Standard Friedel-Crafts | DCM | AlCl₃ | 12 | 60–65 |
| Microwave-Assisted | DMF | None | 0.25 | 75–78 |
| Room Temperature | THF | DMAP | 24 | 50–55 |
DMAP = 4-Dimethylaminopyridine.
Challenges and Scalability
Purification Difficulties
The product’s polar nature necessitates advanced purification techniques:
Yield Optimization
Key factors impacting yield:
-
Stoichiometry : Acyl chloride excess (1.1–1.2 equiv) minimizes unreacted pyrrole.
-
Moisture Control : Anhydrous conditions prevent hydrolysis of the acyl chloride.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Reagents
Q & A
Q. Mitigation Workflow :
Re-optimize DFT structures using crystallographic coordinates.
Recalculate NMR shifts with explicit solvent molecules.
Validate via correlation plots (R² > 0.95 indicates reliability) .
Advanced: What methodologies are used to study structure-activity relationships (SAR) for biological applications?
Answer:
SAR studies require systematic modifications and bioassays:
- Functional group substitutions : Replace the phenylpiperazine moiety with pyridyl or benzodioxane groups to assess receptor binding .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with NH of pyrrole) .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) against targets like kinases or GPCRs .
Q. Example SAR Data :
| Derivative | Modification | IC₅₀ (μM) |
|---|---|---|
| Parent compound | None | 12.3 |
| Pyridyl analog | Piperazine → pyridine | 8.7 |
| Chloro-substituted | 4-Cl on phenyl | 22.1 |
Basic: How to design a stability study for this compound under varying storage conditions?
Answer:
Q. Stability Protocol :
| Condition | Parameters | Analysis Method |
|---|---|---|
| Thermal | 40°C, sealed vial | HPLC (area% purity) |
| Photolytic | 1.2 million lux-hr | UV-Vis, NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
